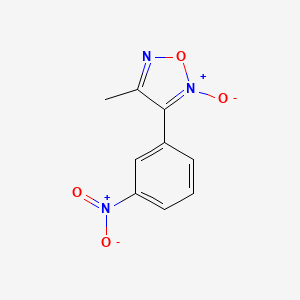![molecular formula C16H20N2 B14404565 4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline CAS No. 83848-99-1](/img/structure/B14404565.png)
4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity required for its applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-(4-Aminophenyl)propan-2-yl]-2-methylaniline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Propriétés
Numéro CAS |
83848-99-1 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
4-[2-(4-aminophenyl)propan-2-yl]-2-methylaniline |
InChI |
InChI=1S/C16H20N2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10H,17-18H2,1-3H3 |
Clé InChI |
UYOQTLHKPFOTAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


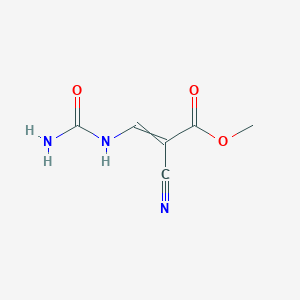
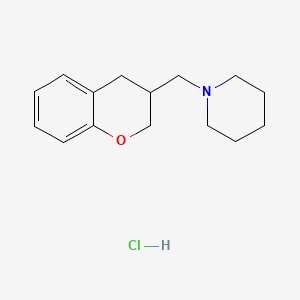
![2-Butoxy-5-[(3-carboxy-5-chlorophenyl)disulfanyl]-3-chlorobenzoic acid](/img/structure/B14404511.png)
![Methyl (2R)-2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14404525.png)
![N-(3-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14404526.png)
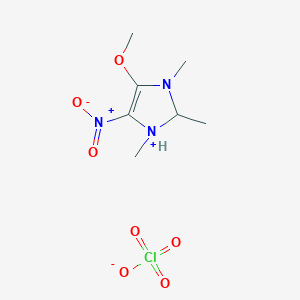
![2-[(Trifluoromethanesulfonyl)oxy]-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14404539.png)
![4-Benzamido-1-[2-O-(oxolan-2-yl)-alpha-D-ribofuranosyl]pyrimidin-2(1H)-one](/img/structure/B14404547.png)
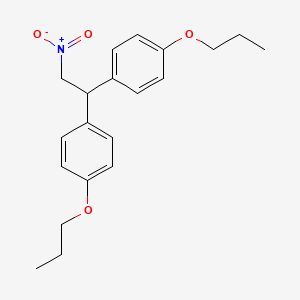
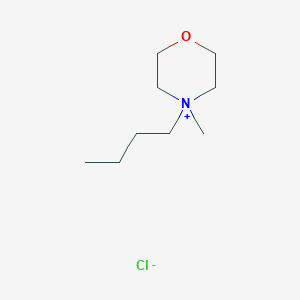
![5-Methyl-2-[(2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B14404567.png)

![4-[(1-Cyclohexylpropan-2-yl)oxy]aniline](/img/structure/B14404578.png)
